2-(Butylsulfanyl)-5-chlorobenzoic acid

Description

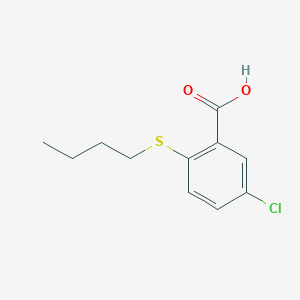

2-(Butylsulfanyl)-5-chlorobenzoic acid is a benzoic acid derivative featuring a butylsulfanyl (-S-C₄H₉) group at the 2-position and a chlorine atom at the 5-position of the aromatic ring. Its molecular formula is C₁₁H₁₃ClO₂S, with a molecular weight of 260.79 g/mol (calculated). The benzoic acid derivative likely forms through oxidation of the aldehyde group or hydrolysis of related intermediates.

The compound’s structure combines an electron-donating thioether (butylsulfanyl) and an electron-withdrawing chlorine, creating unique electronic effects.

Properties

IUPAC Name |

2-butylsulfanyl-5-chlorobenzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H13ClO2S/c1-2-3-6-15-10-5-4-8(12)7-9(10)11(13)14/h4-5,7H,2-3,6H2,1H3,(H,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GAVVBKIWMIWKAR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCSC1=C(C=C(C=C1)Cl)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H13ClO2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

244.74 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-(Butylsulfanyl)-5-chlorobenzoic acid typically involves the introduction of the butylsulfanyl group and the chlorine atom onto the benzoic acid ring. One common method is the nucleophilic substitution reaction where a suitable benzoic acid derivative is reacted with butylthiol in the presence of a base. The chlorination can be achieved using reagents like thionyl chloride or phosphorus pentachloride under controlled conditions.

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of catalysts and optimized reaction conditions can enhance the efficiency of the synthesis.

Types of Reactions:

Oxidation: The butylsulfanyl group can undergo oxidation to form sulfoxides or sulfones.

Reduction: The compound can be reduced to remove the chlorine atom or to modify the butylsulfanyl group.

Substitution: The chlorine atom can be substituted with other nucleophiles such as amines or alkoxides.

Common Reagents and Conditions:

Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid.

Reduction: Reagents like lithium aluminum hydride or catalytic hydrogenation.

Substitution: Nucleophiles like sodium amide or potassium tert-butoxide.

Major Products:

Oxidation: Formation of sulfoxides or sulfones.

Reduction: Formation of dechlorinated or modified butylsulfanyl derivatives.

Substitution: Formation of substituted benzoic acid derivatives.

Scientific Research Applications

2-(Butylsulfanyl)-5-chlorobenzoic acid has several applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Explored for its potential use in drug development due to its unique structural features.

Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-(Butylsulfanyl)-5-chlorobenzoic acid involves its interaction with specific molecular targets. The butylsulfanyl group can interact with enzymes or receptors, potentially inhibiting their activity. The chlorine atom may also play a role in enhancing the compound’s binding affinity to its targets. The exact pathways and targets are subject to ongoing research.

Comparison with Similar Compounds

Structural and Functional Group Analysis

The following table compares 2-(butylsulfanyl)-5-chlorobenzoic acid with structurally related benzoic acid derivatives:

Electronic and Steric Effects

- Acidity : The -Cl (electron-withdrawing) and -S-C₄H₉ (electron-donating) groups create a balanced electronic environment. This results in a moderate pKa compared to derivatives like 5-(chlorosulphonyl)-2-fluorobenzoic acid, where the strongly electron-withdrawing -SO₂Cl group significantly enhances acidity .

- Lipophilicity : The butylsulfanyl group increases lipophilicity, making the compound less water-soluble than the Schiff base HL () but more soluble than the bulky 2-[(4-bromophenyl)methoxy] derivative .

Physical Properties

- Melting Point : While the target compound’s melting point is unreported, its aldehyde precursor (2-(butylsulfanyl)-5-chlorobenzaldehyde) melts at 26–28°C . Benzoic acid derivatives typically have higher melting points due to hydrogen bonding (e.g., HL forms crystalline complexes with mp >200°C ).

- Solubility : The butyl chain enhances solubility in organic solvents compared to polar derivatives like 5-chloro-2-formylbenzenesulphonic acid ().

Biological Activity

2-(Butylsulfanyl)-5-chlorobenzoic acid, also known as aminocaproic acid, is a significant compound within the realm of medicinal chemistry due to its diverse biological activities. This article explores its mechanisms of action, biological properties, and potential applications in various fields, supported by data tables and relevant research findings.

Chemical Structure and Properties

This compound is characterized by a butylsulfanyl group attached to the second carbon and a chlorine atom at the fifth position of the benzoic acid ring. Its molecular formula is , and it has a molecular weight of 248.74 g/mol.

The primary biological activity of this compound is attributed to its antifibrinolytic properties . It functions by inhibiting plasminogen activators, which are crucial in the fibrinolysis process—the breakdown of blood clots. By blocking these activators, the compound enhances clot formation, making it particularly useful in postoperative settings to prevent excessive bleeding.

Detailed Mechanism

- Binding Affinity : The compound binds reversibly to the kringle domain of plasminogen, preventing its interaction with fibrin and subsequent conversion into plasmin, which breaks down fibrin clots.

- Antiplasmin Activity : It exhibits antiplasmin activity, further contributing to its ability to inhibit fibrinolysis.

- Lipoprotein (a) Formation : There is evidence suggesting that it may also inhibit the formation of lipoprotein (a), a known risk factor for vascular diseases.

Antimicrobial Properties

Research indicates that this compound possesses antimicrobial activity against various bacterial strains. In a study evaluating several derivatives of benzoic acid, this compound demonstrated notable efficacy against Gram-positive bacteria .

Anticancer Potential

The compound has been investigated for its potential role in cancer therapy. Its structural features allow it to target anti-apoptotic Bcl-2 family proteins, which are overexpressed in many cancers. By inhibiting these proteins, it can induce apoptosis in cancer cells .

Research Findings

A summary of key research findings related to the biological activity of this compound is presented below:

Case Studies

- Postoperative Hemostasis : A clinical study highlighted the efficacy of aminocaproic acid (the generic name for this compound) in reducing postoperative bleeding in patients undergoing cardiac surgery. The results demonstrated a significant decrease in blood loss when administered preoperatively.

- Cancer Treatment : In vitro studies on lymphoma cell lines showed that compounds similar to this compound could effectively bind to Mcl-1 and Bfl-1 proteins, leading to increased apoptosis rates compared to untreated controls .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.